molecular formula C8H9N3O2S2 B1275284 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide CAS No. 18101-53-6

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide

Cat. No.: B1275284
CAS No.: 18101-53-6
M. Wt: 243.3 g/mol
InChI Key: YWQXPTOZAIEGIL-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-1,3-benzothiazole-6-sulfonamide is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with methylating agents and sulfonamide derivatives. One common method includes the N-methylation of 2-aminobenzothiazole followed by sulfonation. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The process involves the same basic steps but is optimized for large-scale production, ensuring consistent quality and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-N-methyl-1,3-benzothiazole-6-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Amino-N-methyl-1,3-benzothiazole-6-sulfonamide is unique due to the presence of both the N-methyl and sulfonamide groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S2/c1-10-15(12,13)5-2-3-6-7(4-5)14-8(9)11-6/h2-4,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQXPTOZAIEGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406078
Record name 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18101-53-6
Record name 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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